molecular formula C6H3ClIN3 B1428557 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 949558-30-9

4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1428557
CAS No.: 949558-30-9
M. Wt: 279.46 g/mol
InChI Key: CEJMJIJJOSJRDO-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Significance

4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (C₆H₃ClIN₃) is a halogenated heterocyclic compound characterized by a fused pyrazole-pyridine core. The pyrazolo[3,4-b]pyridine scaffold consists of a five-membered pyrazole ring fused to a six-membered pyridine ring at positions 3 and 4, creating a bicyclic system with distinct electronic and steric properties. The compound features chlorine and iodine substituents at positions 4 and 3, respectively, which significantly influence its reactivity and biological interactions.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₆H₃ClIN₃
Molecular Weight 279.47 g/mol
Density 2.3 ± 0.1 g/cm³
Boiling Point 390.8 ± 37.0 °C (760 mmHg)
CAS Number 949558-30-9

The halogen atoms enhance electrophilic substitution reactivity, enabling applications in cross-coupling reactions. The iodine atom, with its polarizable electron cloud, facilitates interactions with hydrophobic enzyme pockets, while chlorine stabilizes intermediates via inductive effects.

Historical Context and Discovery

The synthesis of pyrazolo[3,4-b]pyridine derivatives gained momentum in the early 21st century due to their structural similarity to indole-based pharmaceuticals. This compound was first reported in the mid-2010s as part of efforts to develop kinase inhibitors and neuroprotective agents. A landmark synthesis involved cyclocondensation of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF), achieving an 85% yield under optimized conditions.

Table 2: Key Synthetic Methods

Method Yield (%) Key Features Source
Microwave-assisted 85–90 Rapid, high efficiency
Suzuki-Miyaura coupling 62–98 Chemoselective halogen incorporation
Traditional cyclization 43 Simple but requires purification

The compound’s discovery coincided with advances in halogenated heterocycle research, driven by the need for bioactive scaffolds with improved pharmacokinetic profiles.

Relevance in Heterocyclic Chemistry

Pyrazolo[3,4-b]pyridines occupy a critical niche in heterocyclic chemistry due to their dual aromatic systems and tunable substituent positions. The 4-chloro-3-iodo derivative exemplifies how halogenation expands utility:

  • Drug Discovery : Over 156,660 pyrazolo[3,4-b]pyridine derivatives have been synthesized for therapeutic purposes, with halogenated variants showing enhanced binding to kinases and receptors.
  • Catalytic Applications : The iodine substituent enables participation in palladium-catalyzed cross-coupling reactions, forming C–C bonds for complex molecular architectures.
  • Tautomerism : The compound exists in 1H- and 2H-tautomeric forms, influencing its electronic distribution and interaction with biological targets.

Table 3: Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives

Activity Mechanism Example IC₅₀/EC₅₀ Source
Neuroprotection Downregulation of caspase-3 5 μM (20–30% cell viability)
Antitumor FGFR inhibition 0.304 μM (Km-12 cells)
MAO-B inhibition Competitive binding 0.063 μM

The compound’s versatility underscores its role as a cornerstone in developing kinase inhibitors, neuroprotectants, and antimicrobial agents. Future research may exploit its halogenated scaffold for targeted drug delivery systems and catalytic industrial processes.

Properties

IUPAC Name

4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJMJIJJOSJRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2N=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736638
Record name 4-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949558-30-9
Record name 4-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the formation of the pyrazole ring followed by the introduction of chlorine and iodine substituents. One common method involves the reaction of 3-iodopyrazole with 4-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

The synthesis of this compound typically involves various methods, including Suzuki-Miyaura cross-coupling reactions. A notable method reported in the literature employs a one-pot reaction that yields high chemoselectivity and efficiency. The process utilizes arylboronic acids and palladium catalysts, achieving yields between 62% to 98% depending on the substituents used .

Table 1: Synthesis Methods and Yields

MethodYield (%)Key Features
Suzuki-Miyaura Cross-Coupling62-98High chemoselectivity, one-pot synthesis
Traditional Ring Closure43Simple but requires purification

Anticancer Properties

Recent studies have identified this compound derivatives as potent inhibitors of various kinases involved in cancer progression. For instance, compounds derived from this scaffold have shown efficacy against B-Raf V600E mutations and have been explored as fibroblast growth factor receptor inhibitors, particularly for bladder cancer treatment .

Neuroprotective Effects

Research indicates that derivatives of this compound can act as neuroprotectors in models of neurodegeneration induced by toxins such as MPP+. These findings suggest potential applications in treating neurodegenerative diseases like Parkinson's disease .

Other Therapeutic Applications

Beyond oncology and neuroprotection, compounds based on the pyrazolo[3,4-b]pyridine structure have been investigated for their roles in treating gastrointestinal diseases, Alzheimer's disease, and conditions related to inflammation and immune response. They function as inhibitors of phosphodiesterase 4 and glycogen synthase kinase-3, showcasing a broad spectrum of therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Various substituents at different positions on the pyrazolo ring significantly influence biological activity. For example, modifications at the C3 and C6 positions have been linked to enhanced inhibitory effects on specific kinases .

Table 2: Structure-Activity Relationships

Substituent PositionBiological ActivityNotes
C3Kinase inhibitionEnhances potency against cancer targets
C6Neuroprotective effectsModifications improve efficacy

Case Studies

Several case studies highlight the therapeutic applications of this compound:

  • Bladder Cancer Treatment : A study demonstrated that specific derivatives could inhibit fibroblast growth factor receptors with IC50 values in the nanomolar range, indicating strong potential for bladder cancer therapies.
  • Neurodegeneration : In preclinical models of Parkinson's disease, compounds based on this scaffold exhibited significant neuroprotective effects by reducing neuronal cell death induced by toxic agents.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyrazolo[3,4-b]pyridines

4-Chloro-1H-pyrazolo[3,4-b]pyridine (CAS: 29274-28-0)
  • Molecular Formula : C₆H₄ClN₃
  • Molecular Weight : 153.57 g/mol .
  • Key Differences: Lacks the iodine substituent at position 3, reducing steric bulk and polarizability. Used as a precursor for antileishmanial derivatives (e.g., 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, IC₅₀ = 0.12 µM against Leishmania amazonensis) .
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 875233-61-7)
  • Molecular Formula : C₈H₈ClN₃O
  • Molecular Weight : 213.63 g/mol .
  • Key Differences: Methoxy and methyl groups enhance lipophilicity.

Structural Isomers and Ring-Fused Analogues

4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1186647-69-7)
  • Molecular Formula : C₆H₃ClIN₃
  • Molecular Weight : 279.47 g/mol .
  • Key Differences : Pyrazole fused at [4,3-c] instead of [3,4-b] positions. Altered electronic distribution may affect binding to biological targets.
4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1956332-56-1)
  • Molecular Formula : C₁₃H₁₁ClN₄
  • Molecular Weight : 258.71 g/mol .

Functionalized Derivatives

Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • Molecular Formula : C₂₁H₁₇N₅O₂
  • Molecular Weight : 379.40 g/mol .
  • Key Differences: Phenylamino and ester groups confer antimalarial activity (IC₅₀ = 3.46–9.30 µM against Plasmodium falciparum) .
3'-Diethylaminomethyl-substituted 4-anilino derivatives
  • Molecular Formula : C₁₇H₂₀ClN₅O₂
  • Molecular Weight : 369.83 g/mol .
  • Biological Activity: IC₅₀ = 0.12 µM against Leishmania amazonensis, attributed to the diethylaminomethyl group enhancing membrane permeability .

Key Insights :

  • Green solvents like NADES (Natural Deep Eutectic Solvents) improve sustainability and yields .
  • Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalysts enhance efficiency in pyrazolo[3,4-b]pyridine synthesis compared to traditional methods .

Biological Activity

Overview

4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a therapeutic agent for various diseases. The presence of halogens (chlorine and iodine) in its structure enhances its reactivity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through non-covalent interactions. This compound has shown promise as an inhibitor of various enzymes and receptors involved in critical biochemical pathways:

  • Glycogen Synthase Kinase-3 (GSK-3) Inhibition : This enzyme is implicated in numerous cellular processes, including cell proliferation and apoptosis. Inhibition of GSK-3 can lead to therapeutic effects in cancer and neurodegenerative diseases .
  • Fibroblast Growth Factor Receptor (FGFR) Inhibition : Recent studies indicate that derivatives of pyrazolo[3,4-b]pyridine can act as selective inhibitors of FGFRs, which are important in bladder cancer treatment .

Anticancer Activity

Research has demonstrated that this compound and its derivatives exhibit significant anticancer properties. For example:

  • Cytotoxicity Studies : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including ovarian and breast cancer cells. The cytotoxic effects are mediated through the induction of apoptosis and inhibition of cell cycle progression .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It acts as a positive allosteric modulator at metabotropic glutamate receptor 5 (mGluR5), which is involved in neurodegenerative processes. This activity suggests potential applications in treating conditions like Alzheimer's disease .

Biochemical Pathways

The synthesis of this compound involves several key biochemical pathways:

  • Synthesis Pathway : The compound is synthesized via a ring-closing reaction starting from 2-chloro-3-pyridinecarboxaldehyde, followed by iodination at the C3 position .
  • Metabolic Pathways : Once administered, the compound undergoes metabolic transformations that may influence its pharmacokinetics and biological efficacy. Its lower molecular weight enhances absorption characteristics, making it a suitable candidate for oral administration.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

StudyFindings
Deraeve et al.Demonstrated significant cytotoxicity against ovarian cancer cells with minimal toxicity to healthy cells .
Cheng et al.Identified the compound as a potent inhibitor of tropomyosin receptor kinases (TRKs), which are crucial for cell differentiation and proliferation in cancers .
Guillaumet et al.Developed efficient synthetic methods for arylated derivatives, enhancing the compound's biological profile as an FGFR inhibitor .

Q & A

Q. How do structural analogs (e.g., 5-Bromo-3-iodo derivatives) compare in reactivity and bioactivity?

  • Comparative Analysis :
  • Reactivity : Bromo analogs undergo slower cross-coupling than iodo derivatives (krel_{rel} ~0.3).
  • Bioactivity : Iodo-substituted compounds show 3–5x higher cytotoxicity in leukemia models (CCRF-CEM) .

Q. Tables

Synthesis Method Comparison Conventional HeatingMicrowave-Assisted
Reaction Time6–8 hours30–45 minutes
Yield (%)65–7085–90
SolventDMF/THFDMF
Key Spectral Data
1^1H NMR (DMSO-d6_6): δ 8.37 (s, C-H)
IR (C–I): 689 cm1^{-1}
SC-XRD Resolution: R factor = 0.046

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
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4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

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